Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate
Description
Takemoto Thiourea-Catalyzed Enantioselective N-Oxyamination
The Takemoto thiourea catalyst has emerged as a cornerstone for enantioselective N-oxyamination of α-methylmalonates. This bifunctional organocatalyst activates both nitrosoarenes and malonates through hydrogen-bonding interactions, enabling precise control over stereochemistry. In the model reaction between methyl N-bromophenyl-α-methylmalonamate and nitrosobenzene, the catalyst induces a 90% enantiomeric excess (ee) at 0°C in toluene, with yields exceeding 90%. The thiourea moiety stabilizes the transition state by coordinating the nitroso oxygen, while the tertiary amine facilitates deprotonation of the malonate (Figure 1).
Table 1: Optimization of reaction conditions for Takemoto-catalyzed N-oxyamination
| Parameter | Effect on Yield (%) | Effect on ee (%) |
|---|---|---|
| Temperature (0°C) | 90 | 90 |
| Solvent (toluene) | 85 | 88 |
| Catalyst loading (15 mol%) | 93 | 89 |
The meta-bromophenyl substituent in Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate introduces steric and electronic effects that enhance regioselectivity. Computational studies suggest that the bromine atom directs nitroso addition to the N-position by modulating the malonate’s electron density.
Squaramide-Catalyzed Regioselective Additions to Cyclic β-Ketoesters
While squaramide catalysts are not explicitly covered in the provided sources, their design principles align with thiourea-mediated activation. Squaramides could theoretically enhance π-π interactions with brominated aromatics, potentially improving regioselectivity in β-keto ester functionalization. Future research should explore squaramide’s capacity to stabilize oxyamination transition states through dual hydrogen-bonding networks.
Properties
IUPAC Name |
methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(11(14)15-2)10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYOVOIEOBGHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate typically involves the esterification of 3-(3-bromophenyl)-2-methyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The methyl group adjacent to the carbonyl can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: 3-(3-Hydroxyphenyl)-2-methyl-3-oxopropanoate.
Reduction: 3-(3-Bromophenyl)-2-methyl-3-hydroxypropanoate.
Oxidation: 3-(3-Bromophenyl)-2-methyl-3-oxopropanoic acid.
Scientific Research Applications
Chemistry: Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and substitution. It helps in understanding the mechanisms of enzyme action and the development of enzyme inhibitors.
Medicine: This compound is explored for its potential pharmacological properties. It is used in the synthesis of drug candidates targeting specific biological pathways, such as anti-inflammatory and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity makes it valuable in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. This compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Bromine vs. Ester Group: Methyl esters (e.g., target compound) are more hydrolytically labile than ethyl esters (e.g., Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate), which may affect pharmacokinetics .
Acid vs. Ester: The free acid form (3-(3-bromophenyl)-3-oxopropanoic acid) exhibits higher polarity due to the carboxylic acid group, favoring solubility in aqueous media but limiting bioavailability .
Biological Activity
Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C11H11BrO3
- Molar Mass : 285.11 g/mol
- Functional Groups : The compound features a brominated phenyl ring, a ketone functional group, and a methyl ester moiety, which enhances its solubility and reactivity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to interact with enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. This interaction can lead to enhanced therapeutic effects in neurological disorders.
- Cell Cycle Modulation : The compound's ability to induce apoptosis in cancer cells suggests it may interfere with cell cycle progression, promoting programmed cell death in malignancies .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 3-(4-bromophenyl)-2-oxopropanoate | C10H9BrO3 | Antimicrobial | Different bromine position |
| Methyl 3-(4-chlorophenyl)-2-oxopropanoate | C10H9ClO3 | Antimicrobial | Chlorine instead of bromine |
| Methyl 3-(4-fluorophenyl)-2-oxopropanoate | C10H9FO3 | Anticancer | Fluorine atom imparts unique electronic properties |
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study evaluated the cytotoxic effects of various derivatives against lung cancer cell lines, revealing that certain structural modifications significantly enhance potency. For instance, compounds with bromo-substituted phenyl rings showed improved IC50 values compared to their non-brominated counterparts .
- Antimicrobial Testing :
Q & A
Q. What are the standard synthetic routes for Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step protocols, such as bromination of precursor aryl ketones followed by esterification. For example, brominated intermediates like 3-bromophenyl trifluoromethanesulfonate ( ) can act as electrophilic partners in coupling reactions. Key reaction parameters include:
- Solvent choice : Aprotic solvents like DMF or THF are preferred to avoid side reactions.
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-couplings) may enhance regioselectivity.
- Temperature : Controlled heating (60–80°C) improves reaction kinetics without decomposition .
Analytical validation via NMR and mass spectrometry () is essential to confirm purity and structure.
Q. How can the functional groups in this compound be characterized using spectroscopic methods?
- NMR Spectroscopy :
- ¹H NMR : The methyl ester group (δ ~3.7 ppm) and aromatic protons (δ ~7.2–7.8 ppm) confirm substitution patterns.
- ¹³C NMR : The carbonyl carbons (ketone at δ ~200 ppm, ester at δ ~170 ppm) validate the oxopropanoate backbone.
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (C₁₁H₁₁BrO₃, exact mass ~286.99) and fragments like [M-Br]+ .
Q. What are the primary chemical reactivity patterns of this compound under basic or acidic conditions?
- Hydrolysis : Acidic conditions cleave the ester to yield carboxylic acids, while basic conditions may decarboxylate the β-keto ester.
- Nucleophilic Substitution : The bromine atom at the 3-position is susceptible to Suzuki-Miyaura cross-coupling with aryl boronic acids ().
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic studies be designed to optimize the synthesis of derivatives from this compound?
- Kinetic Profiling : Use stopped-flow NMR or UV-Vis spectroscopy to monitor intermediates in real time. For example, track the formation of enolates during alkylation ().
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states for bromine substitution or ester hydrolysis .
- Catalyst Screening : Test Pd, Cu, or Ni catalysts in cross-coupling reactions to improve turnover frequency ().
Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL) for refinement (). Key steps:
- Grow crystals via slow evaporation in solvents like ethyl acetate/hexane.
- Resolve disorder in the bromophenyl group using restraints and constraints.
- Twinned Data Analysis : For challenging crystals, employ SHELXD/SHELXE pipelines to handle pseudo-merohedral twinning .
Q. How can regioselectivity challenges in derivatizing the bromophenyl moiety be addressed?
- Directing Groups : Introduce temporary substituents (e.g., -NO₂) to steer cross-coupling reactions to specific positions.
- Microwave-Assisted Synthesis : Enhance selectivity in Buchwald-Hartwig aminations by reducing side reactions ().
- Steric Maps : Analyze substituent effects using molecular modeling to predict steric hindrance at the 3-bromo position .
Q. What are the thermodynamic considerations for stabilizing the β-keto ester moiety during storage or reactions?
- Protection Strategies : Convert the β-keto ester to a silyl enol ether or ketal to prevent tautomerization.
- Low-Temperature Storage : Store at –20°C under inert atmosphere to minimize decomposition ().
- pH Control : Maintain neutral conditions during reactions to avoid acid/base-catalyzed degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
